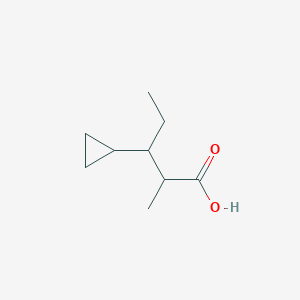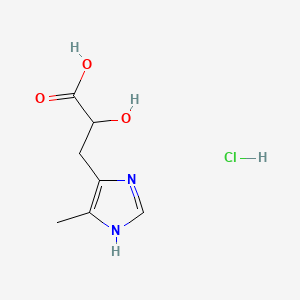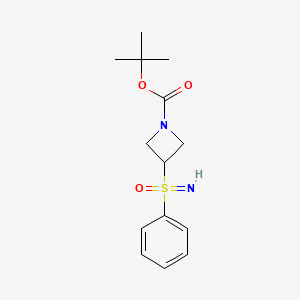![molecular formula C5H3BrN4 B15318220 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is a brominated heterocyclic aromatic organic compound It belongs to the class of triazolopyridazines, which are characterized by the presence of a triazole ring fused to a pyridazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 6-bromopyridazine with hydrazine hydrate in the presence of a suitable catalyst, such as copper(II) chloride, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. These methods allow for better control over reaction parameters, such as temperature, pressure, and reaction time, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.
Anticancer Activity: Inhibits pathways related to cell growth and division, such as the PI3K/Akt/mTOR pathway.
Comparaison Avec Des Composés Similaires
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
6-Bromo-1,2,4-triazolo[1,5-a]pyridine
Propriétés
Formule moléculaire |
C5H3BrN4 |
|---|---|
Poids moléculaire |
199.01 g/mol |
Nom IUPAC |
6-bromo-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H |
Clé InChI |
QBIDMLLQNKBRTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN2C1=NC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


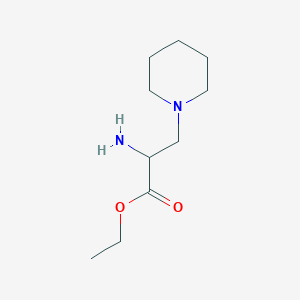
![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)
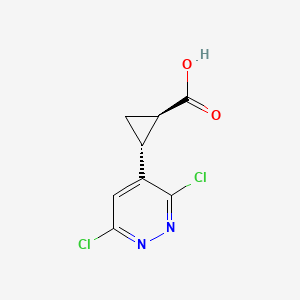
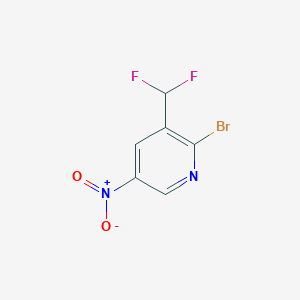
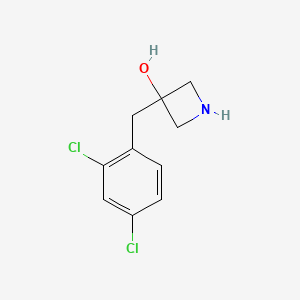
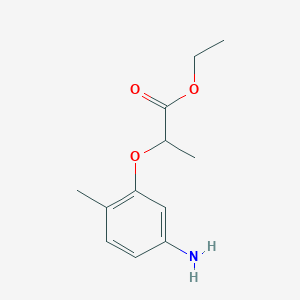

![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)



